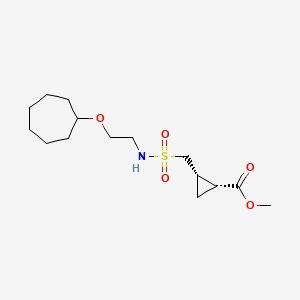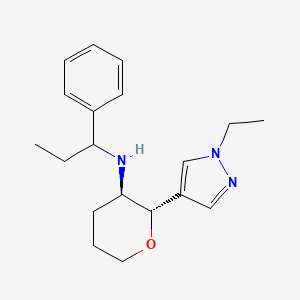![molecular formula C15H19N3O2 B7345506 [(3R)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345506.png)
[(3R)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as APO or APO866 and is a potent inhibitor of the enzyme Nicotinamide phosphoribosyltransferase (NAMPT). NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD), which is an essential coenzyme involved in various cellular processes.
Mécanisme D'action
The mechanism of action of [(3R)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone involves the inhibition of NAMPT, which is the rate-limiting enzyme in the biosynthesis of NAD. NAD is an essential coenzyme involved in various cellular processes such as DNA repair, energy metabolism, and signaling pathways. The inhibition of NAMPT by APO866 leads to a decrease in NAD levels, which ultimately results in the activation of apoptotic pathways in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, APO866 has been shown to induce apoptosis and autophagy, which ultimately leads to the death of cancer cells. APO866 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, APO866 has been shown to improve glucose homeostasis and insulin sensitivity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
[(3R)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone has several advantages and limitations for lab experiments. APO866 is a potent and specific inhibitor of NAMPT, which makes it an ideal tool for studying the role of NAD in various cellular processes. However, APO866 has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. Moreover, APO866 has also been found to have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
[(3R)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone has several potential future directions. APO866 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer, metabolic disorders, and inflammatory diseases. Therefore, future studies should focus on the clinical development of APO866 and its analogs as potential drugs for the treatment of these diseases. Moreover, the off-target effects of APO866 should be further investigated to understand its mechanism of action fully. Additionally, the role of NAD in various cellular processes should be further explored to identify new therapeutic targets for the treatment of various diseases.
Conclusion
This compound is a chemical compound that has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of cancer, metabolic disorders, and inflammatory diseases. The inhibition of NAMPT by APO866 leads to a decrease in NAD levels, which ultimately results in the activation of apoptotic pathways in cancer cells. APO866 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the short half-life and off-target effects of APO866 limit its use in animal studies. Future studies should focus on the clinical development of APO866 and its analogs as potential drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of [(3R)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone involves the reaction of 5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then treated with (R)-3-aminopyrrolidine to obtain the desired product. The overall yield of the synthesis method is around 25%.
Applications De Recherche Scientifique
[(3R)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of cancer, metabolic disorders, and inflammatory diseases. The inhibition of NAMPT by APO866 leads to a decrease in NAD levels, which ultimately results in the activation of apoptotic pathways in cancer cells. Moreover, APO866 has also been shown to induce autophagy, a cellular process that plays a critical role in the elimination of damaged organelles and proteins. APO866 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
[(3R)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(14(19)18-8-7-12(16)10-18)9-13(17-20-15)11-5-3-2-4-6-11/h2-6,12H,7-10,16H2,1H3/t12-,15?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTAICJQEWHVEG-KEKZHRQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)N3CCC(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)N3CC[C@H](C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-[(5-fluoro-2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B7345427.png)
![1-[[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methylsulfonyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine](/img/structure/B7345438.png)
![4-[[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methylsulfonyl]-2-(furan-2-yl)morpholine](/img/structure/B7345446.png)

![4-[[(3S)-1-ethylpiperidin-3-yl]amino]-3-nitrobenzenesulfonamide](/img/structure/B7345461.png)
![(3R,4S)-1-[2-(4-bromophenyl)pyrimidin-4-yl]pyrrolidine-3,4-diol](/img/structure/B7345473.png)
![3-ethyl-N-[(3S)-1-ethylpiperidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B7345477.png)
![1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea](/img/structure/B7345484.png)

![(2R,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylimidazol-2-yl)oxan-3-amine](/img/structure/B7345494.png)
![(2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine](/img/structure/B7345502.png)


![2-(azepan-4-yl)-1-[(2S)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]ethanone](/img/structure/B7345525.png)